molecular formula C21H20N4O3S B2382873 4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380182-06-7

4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile

Cat. No. B2382873
CAS RN: 2380182-06-7
M. Wt: 408.48
InChI Key: BROHSJKEBNOAGA-UHFFFAOYSA-N
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Description

The compound “4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile” belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a new sequence of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) assessed as BuChE and AChE inhibitors . The treatment of 4 with iodoethane, benzyl chloride, or ethyl bromoacetate under alkaline conditions provided 3-[(5-substituted sulfanyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one 5, 6, and 7, respectively .


Molecular Structure Analysis

The molecular structure of this compound is based on a quinazoline moiety, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The quinazoline moiety is substituted by one or more amine groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4 with iodoethane, benzyl chloride, or ethyl bromoacetate under alkaline conditions . This results in the formation of 3-[(5-substituted sulfanyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one 5, 6, and 7 .

properties

IUPAC Name

4-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c22-13-16-5-7-18(8-6-16)29(27,28)25-11-9-17(10-12-25)14-24-15-23-20-4-2-1-3-19(20)21(24)26/h1-8,15,17H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROHSJKEBNOAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile

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